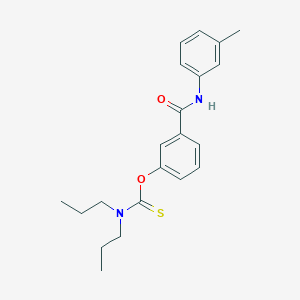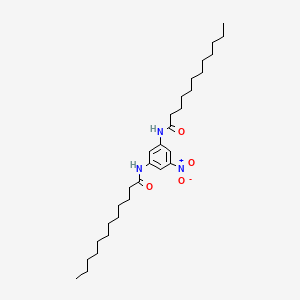![molecular formula C22H19ClN2O2 B11557628 N'-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide](/img/structure/B11557628.png)
N'-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazine group bonded to an acyl group. The presence of the 4-chlorophenyl and 3-methylbenzyl groups in its structure contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-[(3-methylbenzyl)oxy]benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N’-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the hydrazide group allows it to form stable complexes with metal ions, which can further modulate its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-4-[(3-ethoxybenzyl)oxy]benzohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-methoxybenzyl)oxy]benzohydrazide
Uniqueness
N’-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide is unique due to the presence of the 3-methylbenzyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C22H19ClN2O2 |
|---|---|
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-[(3-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-16-3-2-4-18(13-16)15-27-21-11-7-19(8-12-21)22(26)25-24-14-17-5-9-20(23)10-6-17/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
Clé InChI |
SVCZLWDQVWMHMH-ZVHZXABRSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11557551.png)


acetyl}hydrazinylidene)butanamide](/img/structure/B11557558.png)
![4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11557563.png)
![3-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B11557569.png)
![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11557571.png)
![2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol](/img/structure/B11557572.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557576.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11557584.png)
![4-(azepan-1-yl)-6-[(2Z)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11557592.png)
![O-{3-[(3-methylphenyl)carbamoyl]phenyl} benzylcarbamothioate](/img/structure/B11557593.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11557596.png)
![2-(3-bromophenoxy)-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11557605.png)
